

Ac-LEVD-CHO and Its Role in Pyroptosis: A Technical Guide

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Abstract

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammatory caspases. A key pathway in this process is the non-canonical inflammasome pathway, which is mediated by caspase-4 (in humans) and caspase-11 (in mice). This pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, to these caspases. Activated caspase-4 triggers a cascade of events leading to cell lysis and the release of pro-inflammatory cytokines. **Ac-LEVD-CHO**, a synthetic peptide aldehyde, serves as a specific and reversible inhibitor of caspase-4, making it a critical tool for studying the mechanisms of non-canonical pyroptosis and for the development of potential therapeutics targeting inflammatory diseases. This technical guide provides an indepth overview of **Ac-LEVD-CHO**, its mechanism of action in the context of pyroptosis, quantitative data on its inhibitory activity, and detailed experimental protocols for its application in research.

Introduction to Non-Canonical Pyroptosis

Pyroptosis is a lytic and pro-inflammatory cell death pathway distinct from apoptosis and necrosis. It plays a crucial role in the innate immune response to pathogen infection and cellular danger signals. The non-canonical pathway of pyroptosis is initiated by the detection of cytosolic LPS by caspase-4 in humans (and its orthologs caspase-5 in humans and caspase-11 in mice)[1][2][3].



Upon binding to LPS, pro-caspase-4 undergoes oligomerization and auto-activation[4]. The active caspase-4 then cleaves a specific substrate, Gasdermin D (GSDMD)[5]. This cleavage event is the central execution step of pyroptosis. The cleavage of GSDMD separates its N-terminal (GSDMD-N) and C-terminal (GSDMD-C) domains. The GSDMD-N fragment translocates to the plasma membrane, where it oligomerizes to form large pores of approximately 10-20 nm in diameter[6][7]. These pores disrupt the osmotic potential of the cell, leading to cell swelling, lysis, and the release of intracellular contents, including proinflammatory cytokines like interleukin-1 β (IL-1 β) and IL-18, as well as damage-associated molecular patterns (DAMPs)[6][7].

Ac-LEVD-CHO: A Specific Inhibitor of Caspase-4

Ac-LEVD-CHO is a synthetic, cell-permeable tetrapeptide aldehyde with the sequence N-acetyl-Leu-Glu-Val-Asp-CHO[8][9]. It is designed to mimic the preferred cleavage sequence of caspase-4, allowing it to act as a potent and reversible inhibitor of this enzyme[9]. The aldehyde group of **Ac-LEVD-CHO** forms a covalent but reversible bond with the active site cysteine of caspase-4, thereby blocking its proteolytic activity[10]. By inhibiting caspase-4, **Ac-LEVD-CHO** effectively blocks the downstream events of the non-canonical pyroptosis pathway, including GSDMD cleavage, pore formation, and subsequent cell lysis and cytokine release.

Quantitative Data on Inhibitor Activity

Precise quantitative data on the inhibitory potency of **Ac-LEVD-CHO** against caspase-4 is crucial for its effective use in experimental settings. While a specific IC50 value for **Ac-LEVD-CHO** against caspase-4 is not consistently reported across the literature, data from inhibitor screening assays and for similar compounds provide a valuable reference.



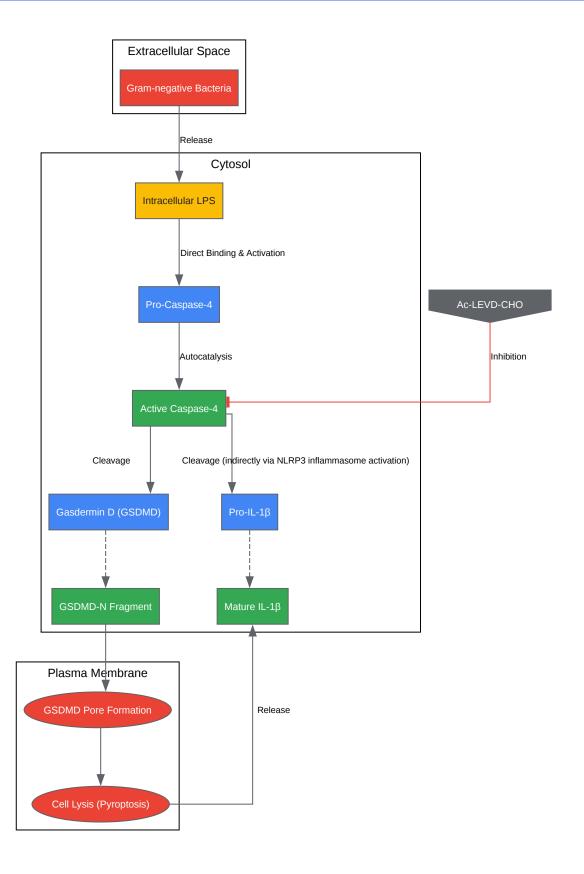
| Inhibitor | Target Caspase | IC50 / Ki | Notes |
|-------------|----------------|---------------|---|
| Ac-LEVD-CHO | Caspase-4 | Not specified | Used as a positive control in inhibitor screening assays. A working concentration of 10 µM has been shown to be effective in cell-based assays. |
| Ac-FLTD-CMK | Caspase-4 | 1.49 μΜ | A GSDMD-derived peptide inhibitor, providing a reference for the potency of peptide-based inhibitors against caspase-4[7][11]. |
| VRT-043198 | Caspase-4 | Ki = 0.6 nM | A potent, selective, and blood-brain barrier permeable inhibitor of the caspase-1 subfamily, including caspase-4[11]. |

Table 1: Quantitative Data for Caspase-4 Inhibitors

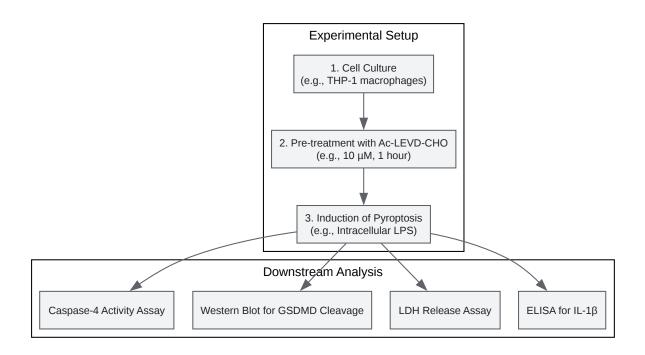
Signaling Pathway of Non-Canonical Pyroptosis and Inhibition by Ac-LEVD-CHO

The non-canonical pyroptosis pathway is a linear signaling cascade that is effectively blocked by **Ac-LEVD-CHO** at the level of caspase-4 activation.









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